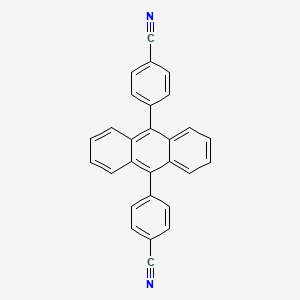

9,10-Bis(4-cyanophenyl)anthracene

説明

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Organic Electronics and Photonics

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules characterized by their structure of fused aromatic rings. This extended π-conjugated system endows them with unique electronic and photophysical properties, making them highly attractive for applications in organic electronics and photonics. rsc.orgmun.ca Their tunable characteristics, such as high charge carrier mobility, strong light absorption and emission, and good thermal stability, have positioned them as key components in a variety of devices. researchgate.netresearchgate.net

PAHs serve as the foundational building blocks for a vast array of organic semiconductors. rsc.orgresearchgate.net Their applications span across organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netresearchgate.net The ability to modify their chemical structure allows for precise tuning of their optoelectronic properties, enabling the design of materials with specific functionalities. mun.ca For instance, the introduction of different substituent groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), influencing charge injection and transport properties, as well as the color and efficiency of light emission. mun.ca

Role of 9,10-Disubstituted Anthracenes in Contemporary Materials Science

Within the broader family of PAHs, anthracene (B1667546) and its derivatives have garnered significant attention. mdpi.combeilstein-journals.org The anthracene core, a three-ring aromatic system, is known for its high fluorescence quantum yield, making it an excellent candidate for emissive materials. rsc.org Specifically, 9,10-disubstituted anthracenes have become a major focus of research due to the strategic positioning of the substituents. semanticscholar.org

Substitution at the 9 and 10 positions of the anthracene core offers several advantages. It allows for the introduction of bulky groups that can prevent intermolecular π-π stacking, a phenomenon that often leads to fluorescence quenching in the solid state. beilstein-journals.org This steric hindrance helps to maintain high emission efficiencies in thin films, a crucial requirement for device applications. core.ac.uk Furthermore, the electronic nature of the substituents at these positions can be varied to fine-tune the photophysical and electrochemical properties of the molecule. rsc.orgresearchgate.net This tunability is essential for creating materials with desired emission colors, from deep blue to red, and for optimizing their performance in electronic devices. researchgate.net

Scope and Research Focus on 9,10-Bis(4-cyanophenyl)anthracene within Academic Contexts

The specific compound, this compound, has attracted considerable interest within the academic research community. The introduction of the 4-cyanophenyl groups at the 9 and 10 positions of the anthracene core imparts specific and desirable characteristics. The cyano (CN) group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the anthracene core.

Research on this compound is primarily focused on understanding the interplay between its molecular structure and its resulting properties. Key areas of investigation include its synthesis, crystal structure, photophysical and electrochemical behavior, and its potential applications in various optoelectronic devices. The compound is often studied as a model system to elucidate fundamental structure-property relationships in 9,10-disubstituted anthracenes. Its performance as an emitter or host material in OLEDs, its potential use in chemical sensors, and its role in photocatalysis are all active areas of academic inquiry. The insights gained from studying this compound contribute to the broader goal of designing next-generation organic materials with enhanced performance and functionality.

Structure

3D Structure

特性

IUPAC Name |

4-[10-(4-cyanophenyl)anthracen-9-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPGMQPXTWKKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Innovations

Suzuki–Miyaura Cross-Coupling Reactions for Diarylanthracene Construction

The Suzuki-Miyaura cross-coupling reaction stands as the most prominent and versatile method for the synthesis of 9,10-diarylanthracenes, including 9,10-Bis(4-cyanophenyl)anthracene. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated anthracene (B1667546) and an organoboron compound. A general reaction scheme involves the coupling of a 9,10-dihaloanthracene with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netlookchem.comlookchem.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the Suzuki-Miyaura coupling for the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. Key factors include the choice of catalyst, ligand, base, and solvent system.

Catalyst and Ligand Systems: A variety of palladium catalysts have been employed for the synthesis of diarylanthracenes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for this transformation. lookchem.comchemicalbook.com The selection of the phosphine (B1218219) ligand is crucial as it influences the stability and activity of the palladium catalyst. For instance, in the synthesis of 9,10-diphenylanthracene (B110198) from 9,10-dibromoanthracene (B139309) and phenylboronic acid, Pd(PPh₃)₄ has been shown to be effective. chemicalbook.com Other palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be used, often in combination with phosphine ligands.

Recent research has explored the use of palladacycle complexes as highly efficient catalysts for Suzuki-Miyaura reactions involving dibromoanthracene. nih.gov These catalysts can offer improved stability and reactivity, potentially leading to higher yields and milder reaction conditions. The choice of ligand can also influence the selectivity of the reaction, particularly in cases where mono-arylation is desired as an intermediate step.

Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases used include sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), typically dissolved in water to create a two-phase system with an organic solvent. lookchem.comchemicalbook.comnih.gov The choice of solvent is also important, with mixtures of toluene (B28343) and tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being frequently reported. lookchem.comchemicalbook.com The solvent system must be capable of dissolving both the organic substrates and facilitating the interaction between the aqueous base and the catalytic species.

The optimization of these conditions is crucial for maximizing the yield and purity of this compound. A typical, non-optimized procedure might involve reacting 9,10-dibromoanthracene with 4-cyanophenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/THF/water solvent mixture under reflux. lookchem.com However, systematic screening of different catalysts, ligands, bases, and solvents is necessary to identify the optimal conditions for this specific transformation. The synthesis of the structurally similar 9,10-bis(4-formylphenyl) anthracene has been successfully achieved through Suzuki coupling, indicating the viability of this method for the target molecule. epa.gov

Table 1: Key Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Options | Role in Reaction |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles | Catalyst for the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh₃), other phosphines | Stabilizes and activates the palladium catalyst |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Promotes the transmetalation step |

| Solvent | Toluene, THF, DMF, Water (often in mixtures) | Dissolves reactants and facilitates the reaction |

| Temperature | Room temperature to reflux | Influences reaction rate and catalyst stability |

Precursor Synthesis and Halogenated Anthracene Derivatives

The successful synthesis of this compound via Suzuki-Miyaura coupling relies on the availability of high-purity precursors: a halogenated anthracene and 4-cyanophenylboronic acid.

Halogenated Anthracene Derivatives: The most common precursors are 9,10-dihaloanthracenes, with 9,10-dibromoanthracene being widely used due to its commercial availability and suitable reactivity. lookchem.comlookchem.com The synthesis of 9,10-dibromoanthracene can be achieved by the direct bromination of anthracene. guidechem.comorgsyn.org This reaction is typically carried out by treating anthracene with bromine in a suitable solvent like carbon tetrachloride. orgsyn.org The product can be purified by recrystallization. guidechem.com

9,10-Dichloroanthracene is another viable precursor. nih.gov Its synthesis can be achieved through the chlorination of anthracene. orgsyn.org While generally less reactive than the bromo- or iodo-derivatives, the use of more active catalyst systems can enable efficient coupling with arylboronic acids. 9,10-diiodoanthracene (B3394300) can also be used and is expected to be more reactive in the oxidative addition step of the catalytic cycle, potentially allowing for milder reaction conditions.

4-Cyanophenylboronic Acid: This key reagent can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile (B114466) with a borate (B1201080) ester in the presence of a strong base like n-butyllithium at low temperatures. Subsequent acidic workup yields the desired boronic acid.

Alternative and Emerging Synthetic Pathways

While the Suzuki-Miyaura coupling is the predominant method, other synthetic strategies are being explored for the construction of diarylanthracenes, which could potentially be applied to the synthesis of this compound.

Photochemical Synthesis Approaches

Photochemical methods offer an alternative approach to forming carbon-carbon bonds. While a direct photochemical synthesis of this compound has not been widely reported, photochemical reactions of anthracene derivatives are known. For instance, some diarylethenes can undergo photocyclization to form phenanthrene (B1679779) structures. This type of reaction highlights the potential of using light to induce specific bond formations in aromatic systems. Further research is needed to explore the feasibility of a photochemical route to the target molecule, which could offer advantages in terms of mild reaction conditions and unique selectivity.

Exploration of Other Cross-Coupling Strategies

Several other palladium-catalyzed cross-coupling reactions could potentially be employed for the synthesis of this compound.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgprinceton.edu In principle, a dihaloanthracene could be coupled with 4-vinylbenzonitrile. However, this would result in a vinylene bridge between the anthracene and cyanophenyl groups, requiring a subsequent reduction step to achieve the desired direct C-C bond. The Heck reaction is a powerful tool for C-C bond formation and has been used in the synthesis of various substituted alkenes. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Heck reaction, using 4-ethynylbenzonitrile (B1307882) would introduce an ethynylene linker, necessitating a subsequent reduction. The Sonogashira coupling is widely used for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is formed from the corresponding organohalide. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction is known for its high functional group tolerance and reactivity. wikipedia.org For the synthesis of this compound, one could envision the coupling of a dihaloanthracene with a (4-cyanophenyl)zinc halide. The organozinc reagent is typically more reactive than the corresponding boronic acid, which could lead to faster reaction times or the ability to use less reactive aryl chlorides. wikipedia.org

Table 2: Comparison of Potential Cross-Coupling Strategies

| Reaction | Coupling Partners | Linker | Key Features |

| Suzuki-Miyaura | Dihaloanthracene + Arylboronic acid | Direct C-C | Well-established, good functional group tolerance |

| Heck | Dihaloanthracene + Alkene | Vinylene | Forms a C=C double bond |

| Sonogashira | Dihaloanthracene + Alkyne | Ethynylene | Forms a C≡C triple bond |

| Negishi | Dihaloanthracene + Organozinc halide | Direct C-C | High reactivity, good for less reactive halides |

Scalability and Process Optimization for Research-Grade Material Production

The transition from laboratory-scale synthesis to the production of larger, research-grade quantities of this compound presents several challenges. Process optimization is crucial to ensure reproducibility, high purity, and cost-effectiveness.

For the Suzuki-Miyaura coupling, scaling up requires careful consideration of heat and mass transfer, as the reaction mixture is often heterogeneous. Efficient stirring is necessary to ensure proper mixing of the aqueous and organic phases. The choice of catalyst and its loading become even more critical at a larger scale to minimize costs and facilitate purification.

Purification of the final product is a key step in obtaining research-grade material. Common methods for purifying diarylanthracenes include:

Recrystallization: This is a widely used technique for purifying solid organic compounds. orgsyn.org The choice of solvent is critical to achieve good separation from impurities.

Sublimation: For thermally stable compounds like many polycyclic aromatic hydrocarbons, sublimation under high vacuum can be a very effective method for achieving high purity by separating the volatile product from non-volatile impurities. blogspot.comscribd.com

Column Chromatography: While effective at the lab scale, chromatography can be less practical for large-scale purification due to the large volumes of solvent required.

A successful scale-up strategy for this compound would likely involve an optimized Suzuki-Miyaura coupling followed by a robust purification protocol, potentially combining recrystallization and sublimation to achieve the high purity required for research applications. The development of such a process is essential for making this valuable compound more accessible to the scientific community.

Advanced Spectroscopic Characterization and Analytical Methodologies

Electronic Absorption Spectroscopy Investigations

The electronic absorption spectrum of 9,10-disubstituted anthracenes, including 9,10-bis(4-cyanophenyl)anthracene, typically displays characteristic vibronic bands in the range of 325–425 nm. mdpi.com These bands correspond to the π–π* transitions (from the S₀ to the S₁ state) of the anthracene (B1667546) core. mdpi.com The substitution at the 9 and 10 positions with aryl groups, such as cyanophenyl, generally has a minimal effect on the position of the absorption maxima (λmax). mdpi.com This is attributed to the twisted conformation of the aryl groups relative to the anthracene moiety. mdpi.com

The absorption profiles of these compounds are often similar to that of the parent anthracene molecule, though some shifts in the absorption bands can be observed. For instance, the introduction of bromo substituents on the anthracene core can lead to a bathochromic (red) shift of about 25 nm. researchgate.net

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (B116448) | Cyclohexane | 451.2, 270.25 |

| Anthracene | Cyclohexane | - |

| 2,3,6,7-Tetrabromoanthracene | Cyclohexane | ~25 nm red-shift from anthracene |

The solvent environment can influence the UV/Vis absorption spectra of anthracene derivatives, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent. ekb.eg The polarity of the solvent is a key factor; however, for many 9,10-disubstituted anthracenes, the changes in the absorption spectra with solvent polarity are often minor. researchgate.net

For some related compounds, such as certain thienylazo dyes, a change in solvent polarity leads to noticeable differences in both the wavelength and intensity of absorption bands. ekb.eg For instance, in a study of thienylazo-thiazole and thienylazo-thiophene dyes, DMF, a polar aprotic solvent, caused a greater bathochromic shift compared to acetone (B3395972) and methanol. ekb.eg While specific data for this compound across a wide range of solvents is not detailed in the provided results, the general principles of solvatochromism apply. The interactions between the solute and solvent molecules, which can range from non-specific dipole-dipole interactions to more specific hydrogen bonding, dictate the extent of the spectral shifts. sciencepublishinggroup.com

Luminescence Spectroscopy Techniques

9,10-Disubstituted anthracenes are known for their strong fluorescence, making them valuable as blue-emitting materials in various applications. rsc.org The emission spectra of these compounds, however, often lack the well-defined vibronic structure and mirror image relationship with their absorption spectra that is characteristic of the parent anthracene molecule. beilstein-journals.orgnih.gov This loss of structure can be due to different molecular conformations in the relaxed excited state. beilstein-journals.orgnih.gov

The introduction of substituents at the 9 and 10 positions can significantly impact the fluorescence quantum yield (Φf). For example, substituting anthracene with bulky groups can increase the quantum yield by suppressing self-quenching through limited π–π intermolecular interactions. beilstein-journals.orgnih.gov In some cases, the quantum yield can approach unity. rsc.org The position of the emission maximum (λem) can also be affected by the substituents. For instance, 9,10-bis(perfluorobenzyl)anthracene exhibits a red-shifted emission compared to anthracene, resulting in a deeper blue fluorescence. beilstein-journals.orgnih.gov

| Compound | Solvent | λem (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | - | 1 |

| 9,10-Bis(perfluorobenzyl)anthracene | Cyclohexane | 416 | 0.85 |

| Anthracene | Cyclohexane | - | 0.28-0.36 |

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of molecules, including their fluorescence lifetimes. The fluorescence lifetime of 9,10-disubstituted anthracenes can be influenced by the solvent environment. For a related compound, 9,10-dicyanoanthracene (B74266), the fluorescence lifetime was observed to decrease as the emission energy increased and to increase with the dielectric constant of the solvent. researchgate.net

These measurements are often performed using techniques like time-correlated single-photon counting (TCSPC). rsc.org The decay of the excited state can provide information about various processes, such as fluorescence, intersystem crossing, and non-radiative decay. researchgate.net For some anthracene derivatives, delayed fluorescence resulting from triplet-triplet annihilation can also be observed. rsc.org

Phosphorescence, the emission of light from a triplet excited state, is generally a weak process for anthracene and its derivatives at room temperature in solution. This is due to efficient non-radiative decay pathways and quenching by molecular oxygen. However, long-lived triplet excitons in crystalline anthracene have been detected through their weak red phosphorescence. aps.org In some cases, delayed fluorescence arising from triplet-triplet annihilation can be a more readily observable phenomenon than phosphorescence. rsc.orgaps.org

For 9,10-bis(phenylethynyl)anthracene (BPEA), a related compound, the formation of a triplet excited state has been observed, but this was attributed to charge recombination from a charge-separated state in polar solvents rather than direct phosphorescence or singlet fission. nih.gov While phosphorescence is a potential decay pathway for the triplet state, direct studies on the phosphorescence of this compound are not prominent in the provided search results, suggesting that other photophysical processes may dominate its excited-state decay.

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by absorption bands arising from the vibrations of the cyano groups, the aromatic rings of the phenyl substituents, and the core anthracene structure.

The aromatic C-H stretching vibrations of the phenyl and anthracene rings are expected to appear above 3000 cm⁻¹. rsc.org The region between 1400 and 1600 cm⁻¹ would contain a series of bands corresponding to the C-C stretching vibrations within the aromatic rings. rsc.org Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic rings, would be observed in the lower frequency region (below 900 cm⁻¹). rsc.org

A representative, albeit for a related compound, FT-IR analysis of 4-(10-phenylanthracene-9-yl)benzonitrile provides insight into the expected spectral features. rsc.org

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| > 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2220 - 2240 | Nitrile (C≡N) Stretch | Strong, Sharp |

| 1600 - 1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| < 900 | Aromatic C-H Out-of-Plane Bending | Medium to Strong |

This table is predictive and based on the analysis of related compounds and functional group correlations.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes may be Raman-active but IR-inactive, and vice versa. Given the D₂h symmetry of the parent anthracene molecule, this principle is particularly relevant. pitt.edu

Specific Raman spectroscopic data for this compound is not prevalent in the reviewed literature. However, studies on anthracene and its derivatives, such as 9,10-diphenylanthracene (B110198), demonstrate the utility of Raman spectroscopy in characterizing these systems. pitt.edu The Raman spectrum would be expected to show strong bands corresponding to the symmetric vibrations of the anthracene core and the phenyl rings. The nitrile stretch, while also Raman active, may be weaker than in the IR spectrum.

For 9,10-diphenylanthracene, a strong Raman peak is observed around 1393 cm⁻¹, which is characteristic of the anthracene ring vibrations. pitt.edu A unique feature in the spectrum of the 9,10-diphenyl derivative is a strong peak at 1299 cm⁻¹. pitt.edu Similar features, with shifts due to the electronic effects of the cyano substituents, would be anticipated for this compound. The Raman spectrum of benzonitrile (B105546) also provides a reference for the vibrations of the cyanophenyl moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While complete NMR spectral data for this compound is not explicitly available, the analysis of a closely related asymmetric compound, 4-(10-phenylanthracene-9-yl)benzonitrile, offers significant insights into the expected chemical shifts and coupling patterns. rsc.org

In the ¹H NMR spectrum, the protons of the anthracene core would typically appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the cyanophenyl rings would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum would provide definitive evidence for the structure, with distinct signals for the quaternary carbons of the anthracene core at the 9 and 10 positions, the carbons of the anthracene ring system, the carbons of the cyanophenyl rings, and the nitrile carbon itself. The chemical shift of the nitrile carbon is expected in the range of δ 110-125 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

| Anthracene Protons | 7.3 - 8.0 | Multiplet |

| Cyanophenyl Protons | 7.5 - 8.0 | Doublet |

| Anthracene Carbons | 125 - 138 | |

| Cyanophenyl Carbons | 129 - 144 | |

| Nitrile Carbon | 110 - 125 |

This table is predictive and based on data from the related compound 4-(10-phenylanthracene-9-yl)benzonitrile and general NMR principles. rsc.orgphotochemcad.com

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the primary goal of mass spectrometry would be to confirm the expected molecular weight.

The molecular formula of this compound is C₂₈H₁₆N₂. The calculated molecular weight is approximately 380.45 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass with high accuracy. For instance, a related compound, 4-(10-phenylanthracene-9-yl)benzonitrile, showed a calculated m/z of 398.1 and a found value of 398.0 in MALDI-TOF mass spectrometry. rsc.org

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the cyano groups or cleavage of the phenyl-anthracene bond, although aromatic systems are generally stable and often show a prominent molecular ion peak.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [C₂₈H₁₆N₂]⁺ | ~380.13 | Molecular Ion (M⁺) |

| [C₂₈H₁₆N₂ + H]⁺ | ~381.14 | Protonated Molecule |

The m/z values are based on the exact mass calculated from the molecular formula.

Computational and Theoretical Investigations of Electronic Structure and Photophysics

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for understanding the electronic properties of molecules. For 9,10-Bis(4-cyanophenyl)anthracene, these calculations have been instrumental in characterizing its ground state and predicting its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties. researchgate.netnih.gov For this compound, the HOMO is primarily localized on the electron-rich anthracene (B1667546) core, while the LUMO is distributed over the electron-withdrawing cyanophenyl groups. pk.edu.pl This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules and is crucial for its charge transfer properties. DFT calculations have been employed to determine the energies of these orbitals and the resulting energy gap. pk.edu.pl

Table 1: Calculated HOMO-LUMO Energies and Gap for Anthracene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene | -5.93 | -2.65 | 3.28 |

| 9,10-Bis(pentafluorobenzyl)anthracene | -6.17 | -3.12 | 3.05 |

This table is based on data from a study on deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene and is provided for comparative purposes. beilstein-journals.org

Charge Density Distribution and Transfer Characteristics

The distribution of electron density within the this compound molecule is a key determinant of its chemical reactivity and photophysical properties. DFT calculations allow for the visualization and quantification of this charge density. In the ground state, there is a clear separation of charge, with the anthracene core being electron-rich and the cyanophenyl groups being electron-poor. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a significant redistribution of charge. This process, known as intramolecular charge transfer (ICT), is fundamental to the molecule's fluorescence and its use in various applications. nih.gov The cyano groups play a crucial role in facilitating this charge transfer. Studies on similar donor-acceptor anthracene derivatives have shown that the extent of charge transfer can be tuned by modifying the substituent groups. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT that is used to study the excited states of molecules and predict their spectroscopic properties.

Excited State Energy Level Determination (Singlet and Triplet States)

Table 2: Calculated Excited State Energies for a 9,10-Disubstituted Anthracene Derivative

| State | Energy (eV) |

|---|---|

| S1 | 3.06 |

| T1 | 1.79 |

| T2 | 3.12 |

This table presents data for a related 9,10-disubstituted anthracene and is intended to be illustrative of the types of values obtained from TD-DFT calculations. rsc.org

Prediction of Spectroscopic Transitions

A key application of TD-DFT is the prediction of a molecule's absorption and emission spectra. ua.es By calculating the energies and oscillator strengths of the electronic transitions between different states, TD-DFT can simulate the UV-Visible absorption spectrum. The oscillator strength is a measure of the probability of a particular electronic transition occurring. For this compound, TD-DFT calculations predict strong absorption bands in the near-UV region, corresponding to the π-π* transitions of the anthracene core. nih.gov These calculations also help in understanding the nature of these transitions, for instance, whether they have significant charge-transfer character. The predicted spectra can then be compared with experimental measurements to validate the computational model and gain a deeper understanding of the molecule's photophysical behavior. beilstein-journals.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the atomic and molecular-level movements and interactions over time. For molecules like this compound, MD simulations can elucidate conformational dynamics, such as the rotation of the cyanophenyl groups relative to the central anthracene core. This torsional freedom is a critical factor influencing the molecule's photophysical properties.

In the solid state, MD simulations help in understanding the packing arrangements and the nature of intermolecular interactions, such as π-π stacking and C-H⋯π interactions. These interactions dictate the bulk material's properties. While specific MD simulation studies focused solely on this compound are not extensively detailed in the literature, the methodology has been applied to various organic molecular crystals to reproduce structural and dynamic characteristics. nih.govnih.gov Such simulations are crucial for predicting how molecules will arrange in a crystal lattice and how this arrangement affects properties like charge transport and emission efficiency. For instance, the introduction of bulky substituents at the 9 and 10 positions of anthracene is a known strategy to enforce a packing structure with limited π-π intermolecular interactions, which helps to suppress fluorescence self-quenching in the solid state. beilstein-journals.orgnih.gov MD simulations can model these steric effects and predict the resulting solid-state morphology.

Quantum Chemical Modeling of Photophysical Processes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic structure and photophysical pathways of molecules like this compound. These methods allow for the calculation of ground and excited state energies, molecular orbitals, and the transition probabilities between different electronic states. rsc.orgchalmers.se

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is a key determinant of a molecule's fluorescence quantum yield.

For anthracene, the parent molecule, the ISC rate is high, resulting in a modest fluorescence quantum yield of about 30% and a high triplet yield of approximately 70%. rsc.orgchalmers.se However, substitution at the 9 and 10 positions is known to drastically alter these rates. In many 9,10-disubstituted anthracenes, including those with phenyl groups, the rate of ISC is significantly suppressed, leading to high fluorescence quantum yields, often approaching unity. rsc.org While specific ISC rate calculations for this compound are not prominently available, studies on analogous compounds like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) show extremely low ISC yields (on the order of 10⁻⁴ to 10⁻⁵), a finding rationalized by the large energy gap between the relevant singlet and triplet states. nih.govresearchgate.netnih.gov It is therefore theoretically anticipated that BCPA also possesses a low ISC rate, making it a highly fluorescent molecule.

Reverse intersystem crossing (RISC) is the spin-forbidden transition from an excited triplet state (T₁) back to an excited singlet state (S₁). This process is critical for technologies like organic light-emitting diodes (OLEDs) as it allows for the harvesting of non-emissive triplet excitons to generate light, a phenomenon known as thermally activated delayed fluorescence (TADF). mdpi.com

The rate of RISC (k_RISC) is primarily governed by the energy difference between the S₁ and T₁ states (ΔE_ST). A small ΔE_ST is a fundamental requirement for efficient TADF. Quantum chemical modeling is used to calculate these energy levels and predict the viability of the RISC pathway. mdpi.com Beyond the conventional T₁ to S₁ transition, pathways involving higher-lying triplet states ("hot excitons") can also contribute to RISC (hRISC). beilstein-journals.orgmdpi.com These hRISC channels can be efficient even with a larger ΔE_ST, provided there is strong spin-orbit coupling between the higher triplet state (Tn) and the S₁ state. mdpi.com For anthracene derivatives, DFT calculations are employed to map out the potential energy surfaces of multiple singlet and triplet states to identify possible RISC channels. mdpi.com While these theoretical frameworks are well-established for various TADF emitters, specific computational studies detailing the dominant RISC pathways in this compound are not widely reported.

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and another in its ground state. rsc.org This "upconversion" of energy is a key mechanism for converting low-energy light to higher-energy light. The molecule that emits light following TTA is known as the annihilator.

Derivatives of 9,10-diphenylanthracene (B110198) are benchmark annihilators. Computational studies on these systems involve calculating the energies of the first excited singlet (S₁) and triplet (T₁) states. For efficient TTA, the energy of two triplet excitons (2 x E(T₁)) must be greater than or equal to the energy of the singlet exciton (B1674681) (E(S₁)). DFT calculations are routinely used to assess this energy condition. rsc.org

A study of several 9,10-disubstituted anthracenes investigated their potential as TTA annihilators. rsc.orgchalmers.se Among the compounds synthesized was 4-(10-phenylanthracene-9-yl)benzonitrile, a close structural analogue to a single arm of BCPA. This compound was found to be a highly effective annihilator, with a TTA upconversion quantum yield (Φ_UC) that slightly surpassed that of the well-known 9,10-diphenylanthracene (DPA). rsc.org This suggests that the cyano-functionalization on the phenyl rings does not impede, and may even enhance, the TTA process. The mechanism involves a series of steps: absorption by a sensitizer (B1316253), intersystem crossing to the sensitizer's triplet state, triplet energy transfer to the annihilator (BCPA), and finally the annihilation of two triplet-state BCPA molecules to generate an emissive singlet-state BCPA molecule. rsc.org

Table 1: Calculated Excited State Energies for Anthracene Derivatives Data sourced from DFT calculations on related compounds provides insight into the expected values for BCPA. rsc.org

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | 2 x T₁ - S₁ (eV) |

|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | 3.01 | 1.81 | 0.61 |

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. The prevailing theoretical model to explain this behavior is the restriction of intramolecular motion (RIM). sciengine.com

For molecules like this compound, the key intramolecular motions are the torsional rotations of the two 4-cyanophenyl substituents around the single bonds connecting them to the anthracene core. In dilute solutions, these phenyl rings can rotate freely. This rotation provides an efficient non-radiative decay channel for the excited state energy, thus quenching fluorescence. sciengine.com

Theoretical models based on quantum mechanics and molecular mechanics (QM/MM) can simulate this process. Calculations show that in the aggregated state, intermolecular interactions (like C-H⋯π and π-π stacking) physically lock the phenyl rings, restricting their rotation. This blockage of the non-radiative pathway forces the excited state to decay radiatively, resulting in strong fluorescence. sciengine.com The low-frequency rotational motions are identified as the primary channels for non-radiative energy dissipation that are suppressed upon aggregation. sciengine.com Although specific theoretical models for AIE in BCPA have not been published, the well-established RIM mechanism for structurally similar AIE-active 9,10-disubstituted anthracenes provides a robust framework for understanding its emissive properties in the aggregated state. chemrxiv.org

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffractometry

Single Crystal X-ray Diffractometry (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline material. This technique allows for the unambiguous determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. For complex aromatic systems such as 9,10-disubstituted anthracene (B1667546) derivatives, SC-XRD provides critical insights into their solid-state behavior.

While specific single-crystal X-ray diffraction data for 9,10-Bis(4-cyanophenyl)anthracene is not widely available in publicly accessible crystallographic databases, analysis of closely related structures provides a strong basis for understanding its expected solid-state characteristics.

The crystal structure of a molecule reveals how individual molecules are arranged in a repeating three-dimensional lattice. This arrangement, or crystal packing, is governed by the molecule's shape and the non-covalent interactions between adjacent molecules.

For 9,10-disubstituted anthracenes, the bulky groups at the 9 and 10 positions are known to significantly influence the crystal packing. In the case of this compound, the two cyanophenyl groups attached to the central anthracene core create a sterically demanding structure.

Table 1: Crystallographic Data for the Analogous Compound: 4,4′-(Anthracene-9,10-diyl)dibenzoic acid dimethylformamide disolvate nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₂₈H₁₈O₄·2C₃H₇NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.269(4) |

| b (Å) | 9.734(5) |

| c (Å) | 11.437(5) |

| α (°) | 105.816(5) |

| β (°) | 95.281(6) |

| γ (°) | 99.909(5) |

| Volume (ų) | 967.5 |

| Z | 2 |

Note: This data is for a structural analog and is presented for comparative purposes.

Non-covalent interactions are the driving forces behind the formation of specific crystal packing arrangements. For aromatic molecules like this compound, these are dominated by van der Waals forces, C-H···π interactions, and π-π stacking.

π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. The extent of π-π stacking in 9,10-disubstituted anthracenes is highly dependent on the nature and orientation of the substituents. Bulky groups often twist out of the plane of the anthracene core, which can hinder close cofacial π-π stacking of the anthracene units beilstein-journals.org. However, offset stacking or interactions between the phenyl rings and the anthracene core of neighboring molecules are common.

C-H···N Interactions: The presence of the nitrile (cyano) groups introduces the possibility of weak hydrogen bonding in the form of C-H···N interactions, where a hydrogen atom from a neighboring molecule interacts with the nitrogen atom of the cyano group. These directional interactions can play a significant role in dictating the final crystal packing.

C-H···π Interactions: These interactions occur when a hydrogen atom points towards the electron-rich face of an aromatic ring. In the crystal structure of the dibenzoic acid analog, C—H···π interactions were observed, contributing to the formation of a one-dimensional supramolecular architecture nih.gov. It is highly probable that similar interactions are present in the crystal structure of this compound.

The conformation of a molecule in the solid state refers to the spatial arrangement of its atoms. For this compound, a key conformational feature is the dihedral angle between the plane of the central anthracene core and the planes of the two cyanophenyl rings.

Due to steric hindrance between the hydrogen atoms on the phenyl rings and the anthracene core, it is expected that the cyanophenyl groups are significantly twisted with respect to the anthracene plane. In the analogous dibenzoic acid structure, the dihedral angle between the benzene (B151609) rings and the anthracene system was found to be 74.05° nih.govresearchgate.net. This large twist angle is a common feature in 9,10-diaryl-substituted anthracenes and is crucial in preventing the extensive π-conjugation between the substituent and the core that would occur in a planar conformation. This non-planar conformation has profound effects on the molecule's electronic and photophysical properties.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal XRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

The primary uses of PXRD for a compound like this compound would include:

Phase Identification: Confirming that the synthesized bulk material consists of the desired crystalline phase.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystal packing arrangements of the same molecule are known as polymorphs. Polymorphs can have distinct physical properties, including photoluminescence. PXRD is a key tool for identifying and distinguishing between different polymorphic forms of a material.

A theoretical PXRD pattern can be calculated from single-crystal XRD data. Comparing this calculated pattern with the experimental pattern of a bulk sample is a standard method to confirm the phase identity and purity of the material.

Relationship between Molecular Conformation, Crystal Structure, and Photophysical Properties

The photophysical properties of anthracene derivatives, such as their fluorescence quantum yield and emission wavelength, are strongly influenced by their solid-state structure.

Conformational Effects: The large dihedral angle between the cyanophenyl groups and the anthracene core, as discussed in the conformational analysis, largely isolates the electronic systems of the core and the substituents. This means that the characteristic blue fluorescence of the anthracene chromophore is generally retained.

Intermolecular Interactions and Aggregation-Caused Quenching: In the solid state, close packing of fluorescent molecules can often lead to aggregation-caused quenching (ACQ), where the fluorescence intensity is significantly reduced compared to the molecule in dilute solution. This is often due to the formation of non-emissive excimers resulting from strong π-π stacking interactions between adjacent anthracene cores.

Suppression of Quenching: The bulky, twisted cyanophenyl substituents in this compound are expected to sterically hinder the close face-to-face approach of the anthracene cores of neighboring molecules beilstein-journals.org. This disruption of π-π stacking can suppress ACQ and lead to high fluorescence efficiency in the solid state, a desirable property for applications in organic electronics like Organic Light Emitting Diodes (OLEDs) beilstein-journals.org. The specific packing motif, whether it be a herringbone or a more separated arrangement, will directly impact the degree of intermolecular electronic coupling and thus the emissive properties of the bulk material.

Photophysical Phenomena and Excited State Dynamics

Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Pathways

The photophysical properties of anthracene (B1667546) derivatives are significantly influenced by the substituents at the 9 and 10 positions. Unsubstituted anthracene exhibits a fluorescence quantum yield of about 30%, with a high intersystem crossing rate leading to a triplet yield of approximately 70%. rsc.org However, substitution at these positions can drastically alter the probabilities of these transitions. rsc.org For instance, introducing bulky groups like phenyl can increase the fluorescence quantum yield. rsc.org

Derivatives of 9,10-disubstituted anthracene have been explored for their fluorescent properties. For example, 9,10-bis(perfluorobenzyl)anthracene shows a high photoluminescence quantum yield (PLQY) of 0.85. beilstein-journals.orgnih.gov In a study of various 9,10-disubstituted anthracenes, it was found that while substitutions had a minor effect on UV/Vis absorption, the fluorescence properties were more significantly impacted. rsc.org Thiophene (B33073) substituents, for instance, decreased the fluorescence quantum yield to less than 10%, likely due to the introduction of new non-radiative decay pathways facilitated by easier rotation around the anthracene-thiophene bond. rsc.orgrsc.org In contrast, phenyl-substituted anthracenes are more suitable for applications requiring strong blue emission. rsc.org

A derivative, 4-(10-phenylanthracene-9-yl)benzonitrile, which shares a similar structural motif with 9,10-Bis(4-cyanophenyl)anthracene, was found to be highly fluorescent and was successfully used as an annihilator in triplet-triplet annihilation upconversion systems. rsc.orgrsc.org This suggests that the cyano-phenyl substitution is conducive to high fluorescence quantum yields. The high quantum yield is attributed to the suppression of non-radiative decay pathways. rsc.org

Interactive Data Table: Photophysical Properties of Selected Anthracene Derivatives

Triplet-Triplet Annihilation (TTA) and Photon Upconversion (UC)

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited states interact, resulting in one molecule returning to the ground state and the other being promoted to an excited singlet state. wikipedia.org This phenomenon can lead to photon upconversion (UC), where lower-energy photons are converted into higher-energy light. wikipedia.org Anthracene derivatives were instrumental in the initial discovery of delayed fluorescence resulting from TTA in the 1960s. wikipedia.org

Mechanisms of Triplet Energy Transfer and Annihilation

The TTA-UC process typically involves a sensitizer (B1316253) and an annihilator (or emitter). wikipedia.org The sensitizer absorbs a low-energy photon, undergoes intersystem crossing (ISC) to its triplet state, and then transfers this triplet energy to the annihilator. wikipedia.org Subsequently, two triplet-excited annihilator molecules undergo TTA to generate a higher-energy singlet excited state in one of them, which then emits a photon of higher energy. wikipedia.orgubc.ca

The efficiency of triplet energy transfer (TET) is a critical factor. For several 9,10-disubstituted anthracene derivatives, the TET rate constants are diffusion-limited, indicating efficient energy transfer from the sensitizer. rsc.org The triplet state energies (T1) of these anthracenes are typically lower than that of common sensitizers like Pd-octaethylporphyrin (PdOEP), which is a prerequisite for efficient TET. rsc.org

Delayed Fluorescence Studies

Delayed fluorescence is a hallmark of TTA. acs.org It is characterized by a longer lifetime, often on the microsecond scale, compared to prompt fluorescence. acs.org The study of delayed fluorescence provides insights into the kinetics of TTA. By analyzing the time-resolved photoluminescence of both the delayed fluorescence and the sensitizer's phosphorescence, key rate parameters for the TTA process can be determined. ubc.ca

Sensitizer-Annihilator Systems in TTA-UC

In TTA-UC systems, 9,10-disubstituted anthracenes, including those with cyano-phenyl groups, have proven to be effective annihilators. rsc.orgrsc.org For instance, 4-(10-phenylanthracene-9-yl)benzonitrile, when paired with a platinum octaethylporphyrin (PtOEP) sensitizer, exhibited upconversion quantum yields that slightly surpassed the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). rsc.orgrsc.orgchalmers.se

The choice of both sensitizer and annihilator is crucial for efficient TTA-UC. nih.gov Ru(II) polypyridyl complexes are also attractive sensitizers due to their efficient triplet state formation. nih.gov The triplet energy level of the annihilator must be lower than that of the sensitizer to facilitate efficient triplet-triplet energy transfer. nih.gov

Interactive Data Table: TTA-UC System Parameters for Selected Anthracene Derivatives

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. polymer.cnrsc.org This is in contrast to aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation. researchgate.net The AIE effect is often attributed to the restriction of intramolecular motions in the aggregated state, which suppresses non-radiative decay pathways. polymer.cn

Molecular Design Strategies for AIE

Several molecular design strategies can be employed to achieve AIE. One common approach is the creation of non-planar or twisted molecular structures that prevent close π-π stacking in the solid state. mdpi.com For anthracene derivatives, substitutions at the 9 and 10 positions can induce this non-planar conformation. rsc.org

The introduction of cyano groups is a known strategy for designing AIE-active molecules. researchgate.net For example, cyano-substituted oligo(p-phenylene vinylenes) exhibit high solid-state efficiency due to their non-planar geometry. mdpi.com In the case of 9,10-distyrylanthracene (B86952) derivatives, which are AIE-active, the restriction of intramolecular torsion in the crystalline state is essential for their intense emission. polymer.cn The presence of cyano groups in other molecular skeletons has also been shown to induce AIE. researchgate.net Therefore, the cyano-phenyl groups in this compound are expected to contribute to AIE behavior by promoting a twisted conformation and restricting intramolecular rotations in the aggregated state.

Mechanistic Understanding of AIE in Anthracene Derivatives

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. Anthracene derivatives, including this compound, often exhibit AIE characteristics. The primary mechanism underpinning AIE in many of these compounds is the Restriction of Intramolecular Rotation (RIR) .

In dilute solutions, the phenyl rings at the 9 and 10 positions of the anthracene core can undergo low-frequency torsional (twisting) motions. This free intramolecular rotation provides an efficient non-radiative decay pathway for the excited state, effectively quenching fluorescence. Consequently, the molecule is weakly emissive in solution.

However, upon aggregation in a poor solvent or in the solid state, the physical constraint imposed by neighboring molecules hinders these intramolecular rotations. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of the fluorescence quantum yield. The non-planar conformation, arising from steric hindrance between the anthracene core and the bulky phenyl substituents, further contributes to this effect by preventing strong intermolecular π-π stacking that could lead to aggregation-caused quenching (ACQ).

The presence of the electron-withdrawing cyano groups on the phenyl rings can also influence the AIE properties by modulating the electronic nature of the molecule, potentially affecting the energy levels of the excited states and the efficiency of the radiative decay process.

Piezofluorochromic Properties and External Stimuli Response

Piezofluorochromism is the phenomenon where the fluorescence emission of a material changes in response to mechanical pressure. This property makes such materials promising for applications in pressure sensing and security inks. Several cyano-substituted anthracene derivatives have demonstrated significant piezofluorochromic behavior.

The application of pressure to the crystalline or amorphous solid of a piezofluorochromic compound can induce changes in the molecular packing and intermolecular interactions. These alterations in the solid-state structure can modify the electronic energy levels and the de-excitation pathways of the molecule, leading to a shift in the emission wavelength and/or a change in the fluorescence intensity.

For instance, studies on related cyano-substituted anthracene isomers have shown that different molecular packing arrangements can lead to distinct piezochromic responses. A looser molecular packing in the initial state can allow for more significant pressure-induced changes, resulting in a larger color contrast and higher sensitivity. rsc.org In some cases, the application of pressure can enhance π-π interactions, leading to a red-shift in the emission spectrum. The sensitivity of the piezofluorochromic response can be quite remarkable, with some anthracene derivatives exhibiting large spectral shifts under high pressure. researchgate.netcarta-evidence.org

The data below illustrates the piezofluorochromic properties of two isomeric cyano-substituted anthracene derivatives, highlighting the influence of molecular structure on pressure sensitivity.

| Compound | Pressure Range (GPa) | Emission Red-Shift (nm) | Sensitivity (nm/GPa) |

| NDHA-p | 0 - 10.45 | 138 | 13.20 |

| NDHA-m | 0 - 7.62 | 60 | 7.87 |

| Z-ANTCN | 0 - 4.86 | 110 | 22.64 |

| E-ANTCN | 0 - 6.02 | 5 | 0.83 |

Data compiled from studies on related cyano-substituted anthracene derivatives. rsc.orgresearchgate.net

Exciplex and Excimer Formation Dynamics

In the excited state, anthracene derivatives can interact with neighboring molecules (either of the same or different kind) to form transient species known as excimers and exciplexes, which have distinct photophysical signatures.

An excimer (excited dimer) is formed when an excited molecule associates with a ground-state molecule of the same species. Excimers are characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. The formation of excimers is highly dependent on the concentration and the ability of the molecules to adopt a co-facial arrangement that allows for significant π-orbital overlap. In some 9,10-disubstituted anthracenes, steric hindrance from the substituents can impede the formation of a perfect sandwich-like dimer, influencing the excimer emission characteristics. rsc.orgrsc.org

An exciplex (excited complex) is formed from the interaction of an excited molecule with a ground-state molecule of a different species, typically involving a donor-acceptor relationship. In the case of this compound, the anthracene core can act as an electron donor, while the cyanophenyl groups have acceptor characteristics. While intramolecular charge transfer is a key feature of this molecule, intermolecular exciplex formation can occur in the presence of suitable electron donor or acceptor molecules. The emission from an exciplex is also broad, red-shifted, and highly dependent on the solvent polarity. researchgate.netrsc.org

The dynamics of excimer and exciplex formation are often studied using time-resolved fluorescence spectroscopy, which can reveal the rates of formation and decay of these excited-state species. For instance, in some 9,10-diphenylanthracene systems, the relaxation from the locally excited state to the excimer state occurs on a sub-nanosecond timescale. carta-evidence.org

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For polar molecules, the change in the permanent dipole moment upon excitation is a key factor.

This compound, with its electron-donating anthracene core and electron-withdrawing cyanophenyl groups, possesses a significant intramolecular charge transfer (ICT) character, especially in the excited state. This leads to a larger dipole moment in the excited state compared to the ground state.

In polar solvents, the solvent molecules will reorient around the excited molecule to stabilize the larger dipole moment. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. The magnitude of this shift generally increases with the polarity of the solvent. This positive solvatochromism is a hallmark of molecules with significant ICT character. acs.org

Studies on the closely related 9,10-dicyanoanthracene (B74266) (DCA) have shown that its photophysical properties are strongly dependent on the solvent. rsc.orgrsc.org The fluorescence quantum yield and the position and structure of the emission spectrum are all sensitive to the solvent environment. rsc.org This sensitivity arises from the ability of the excited state of DCA to participate in charge-transfer interactions with the solvent molecules. rsc.org

The following table summarizes the effect of solvent polarity on the fluorescence emission maximum of a related anthracene-based donor-acceptor system.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |

| Hexane | 1.88 | 505 |

| Toluene (B28343) | 2.38 | 520 |

| Dichloromethane | 8.93 | 545 |

| Acetonitrile | 37.5 | 560 |

Data adapted from a study on a cyanostilbene system incorporating an anthracene moiety. acs.org

The significant red-shift observed with increasing solvent polarity is indicative of a more polar excited state, consistent with an ICT mechanism.

Applications in Advanced Functional Materials and Devices

Applications in Organic Light-Emitting Diodes (OLEDs)

As Blue-Emitting Materials

Derivatives of 9,10-Bis(4-cyanophenyl)anthracene are recognized for their capabilities as blue-emitting materials in OLEDs. The anthracene (B1667546) core is a well-established blue-emitting chromophore. mdpi.com The addition of cyanophenyl groups can further tune the emission color and improve the material's properties. For instance, anthracene derivatives have been successfully synthesized to act as deep-blue emitters in non-doped OLEDs, achieving high color purity. nih.gov Some of these materials exhibit strong deep-blue emission in both solution and solid-state films. nih.gov

For example, a non-doped OLED using a derivative, mCz-TAn-CN, produced a stable deep-blue light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.12). rsc.org Similarly, another derivative, PCAN, when used as an emitter in a vacuum-deposited, non-doped device, yielded saturated deep-blue emission with CIE coordinates of (0.151, 0.086). rsc.org The introduction of bulky substituents at the 9 and 10 positions of the anthracene ring is a common strategy to prevent molecular aggregation in the solid state, which helps maintain efficient blue emission. researchgate.net

Role as Host Materials in Doped Systems

In addition to being used as emitters, anthracene derivatives are widely employed as host materials in doped OLED systems. encyclopedia.pub Their wide bandgap and high photoluminescence quantum yield make them suitable for hosting guest emitter molecules. mdpi.comresearchgate.net The asymmetric and non-planar structure of many anthracene-based molecules provides steric hindrance that prevents dense packing and crystallization, leading to the formation of stable amorphous thin films, a crucial characteristic for a good host material. mdpi.comresearchgate.net

For instance, 9,10-di(2-naphthyl)anthracene (ADN), a well-known anthracene derivative, has been commercially used as a host for blue-emitting dopants. mdpi.comencyclopedia.pub A novel anthracene-based host material, 2-NaAn-1-PNa, demonstrated its suitability as a blue host with a wide band gap of 2.95 eV. mdpi.com When doped with 3Me-1Bu-TPPDA, an OLED device using this host achieved a true blue emission. mdpi.com The choice of host material is critical as it facilitates efficient energy transfer to the dopant, leading to the desired emission color and high device efficiency.

Charge Transport Layer Components

The electronic properties of this compound derivatives also allow for their use as components in charge transport layers of OLEDs. Specifically, their electron-accepting cyano groups can facilitate electron transport. While detailed studies focusing solely on this compound as an electron transport layer (ETL) material are specific, the broader class of anthracene derivatives has been explored for this purpose. The ability of a material to efficiently transport either electrons or holes is crucial for balancing charge injection and recombination within the emissive layer, thereby maximizing device efficiency.

Device Architecture and Fabrication Methodologies

The fabrication of OLEDs incorporating this compound and its derivatives typically involves multilayer structures deposited on a substrate, commonly indium tin oxide (ITO) coated glass. nih.gov Two primary deposition techniques are employed:

Thermal Evaporation: This is a common method for depositing thin films of small organic molecules in a high-vacuum environment. nih.gov The process involves heating the organic material until it sublimes, and the vapor then condenses onto the cooler substrate, forming a uniform thin film. This technique allows for precise control over film thickness and the creation of well-defined multilayer structures. nih.gov

Spin-Coating: This solution-based technique is often used for polymers and some small molecules that are soluble in appropriate organic solvents. nih.gov A solution of the material is dispensed onto the center of a substrate, which is then spun at high speed to spread the solution evenly and evaporate the solvent, leaving a thin film. nih.gov

A typical device architecture might consist of the following layers sequentially deposited on an ITO substrate: a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) (which could be the anthracene derivative as an emitter or a host doped with an emitter), an electron transport layer (ETL), an electron injection layer (EIL), and a metal cathode (e.g., aluminum or silver). researchgate.netnih.gov

Performance Metrics in OLEDs

The performance of OLEDs based on this compound derivatives is evaluated using several key metrics:

Luminance Efficiency (or Current Efficiency): Measured in candelas per ampere (cd/A), this metric indicates the amount of light produced for a given electrical current. A device using the host material 2-NaAn-1-PNa exhibited a current efficiency of 9.3 cd/A. mdpi.comresearchgate.net A non-doped device with a PCAN emitter showed a luminance efficiency of 3.64 cd/A. rsc.org

Power Efficiency: Measured in lumens per watt (lm/W), this indicates the light output for a given amount of electrical power consumed.

Commission Internationale de l'Eclairage (CIE) Coordinates: These coordinates (x, y) precisely define the color of the emitted light on a standardized chromaticity diagram. Deep-blue emitters are sought after, with typical coordinates in the range of x < 0.16 and y < 0.15. For instance, an OLED based on m2Cz-TAn-CN radiated a deep-blue light with CIE coordinates of (0.14, 0.09). rsc.org

Luminance: This is the intensity of the light emitted from a given area, typically measured in candelas per square meter (cd/m²).

| Derivative/System | Role | Max. EQE (%) | Luminance Eff. (cd/A) | CIE (x, y) |

| mCz-TAn-CN | Emitter (non-doped) | 7.03 | - | (0.14, 0.12) rsc.org |

| m2Cz-TAn-CN | Emitter (doped) | 7.28 | - | (0.14, 0.09) rsc.org |

| An-1 | Emitter (non-doped) | 4.2 | - | (0.16, 0.06) nih.gov |

| An-2 | Emitter (non-doped) | 4.0 | - | (0.16, 0.10) nih.gov |

| PIAnCN | Emitter (non-doped) | 9.44 | 13.16 | (0.14, 0.19) researchgate.netscispace.com |

| PCAN | Emitter (non-doped) | 4.61 | 3.64 | (0.151, 0.086) rsc.org |

| 2-NaAn-1-PNa | Host | 8.3 | 9.3 | (0.133, 0.141) mdpi.comresearchgate.net |

| IP-An-PPI | Emitter (doped) | 7.51 | - | (0.150, 0.118) researchgate.net |

Chemical Sensing and Fluorescent Probes

The inherent fluorescence of the anthracene moiety makes this compound and related compounds excellent candidates for the development of chemical sensors and fluorescent probes. The principle behind their sensing capability often relies on the modulation of their fluorescence upon interaction with a specific analyte. This can manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.

For example, an anthracene-based fluorescent probe was designed for the selective and sensitive "turn-on" detection of chromium (III) ions in an aqueous medium. nih.gov The interaction of the probe with Cr³⁺ ions led to a significant enhancement of its fluorescence. Another study reported a new anthracene-based probe for the highly selective and sensitive fluorometric detection of aluminum (Al³⁺) ions, which also operated via a "turn-on" mechanism. nih.gov This probe demonstrated a very low limit of detection, in the nanomolar range. nih.gov

The general mechanism for such sensors can involve processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET). The cyanophenyl groups in this compound can influence the electronic properties of the anthracene core, potentially enhancing its sensitivity and selectivity towards specific analytes. While specific studies on this compound as a chemical sensor are part of a broader research area, the functional principle is well-established within the family of anthracene derivatives.

Design Principles for Anthracene-Based Sensors

The design of sensors based on 9,10-disubstituted anthracenes hinges on establishing a clear relationship between the molecular structure and its sensing performance. A primary design strategy involves functionalizing the 9 and 10 positions of the anthracene core. mdpi.com This substitution directly influences the molecule's electronic properties, solid-state packing, and susceptibility to environmental changes. mdpi.comnih.gov

Introducing bulky substituents, such as the 4-cyanophenyl groups in this compound, is a key principle. These groups can create significant steric hindrance, which disrupts close π–π stacking between adjacent anthracene cores in the solid state. nih.govbeilstein-journals.org This prevention of strong intermolecular interactions is advantageous as it helps to suppress fluorescence self-quenching, a process where excited molecules non-radiatively decay upon interaction, thus maintaining a high fluorescence quantum yield which is crucial for sensitive detection. nih.gov

Detection Mechanisms (e.g., fluorescence quenching, selective sensing)

The most common detection mechanism for anthracene-based sensors is fluorescence quenching. chalcogen.ro This process involves a decrease in the fluorescence intensity of the sensor molecule upon interaction with an analyte. The quenching can occur through various pathways, including photoinduced electron transfer (PET) or energy transfer. For example, a conjugated microporous polymer created from 9,10-bis(4-formylphenyl)anthracene (B1589121), a structurally related compound, demonstrated selective and rapid detection of nitrofuran antibiotics through a distinct fluorescence quenching effect. ossila.com The electron-deficient nature of the nitroaromatic analytes facilitates an electron transfer process from the excited state of the anthracene-based polymer, leading to a non-radiative decay and a measurable drop in fluorescence. The detection limits for analytes like Nitrofurazone (NFZ), nitrofurantoin (B1679001) (NFT), and furazolidone (B1674277) (FZD) were found to be in the parts-per-million range. ossila.com

Selective sensing is achieved by tailoring the chemical structure of the anthracene derivative to interact preferentially with a target analyte. This can be accomplished by introducing specific recognition sites or by exploiting the unique electronic and steric properties of the molecule. For instance, coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene have shown selective gas adsorption capabilities, highlighting how modifying the phenyl substituents can impart selectivity. rsc.org In another example, nanoparticles of 9,10-bis(phenylethynyl)anthracene (B116448) have been utilized as electrochemiluminescence emitters for the sensitive detection of amines like tri(n-propyl)amine and creatinine. rsc.orgresearchgate.net This demonstrates that the detection mechanism is not limited to fluorescence quenching and can be extended to electrogenerated light emission.

Organic Semiconductors and Electronic Devices

The ordered stacking and charge transport capabilities of polycyclic aromatic hydrocarbons have made them a focal point in organic electronics. While anthracene itself has been studied, its 9,10-disubstituted derivatives often exhibit more promising properties for applications in devices like organic thin-film transistors (OTFTs). mdpi.com

The performance of an organic semiconductor is intrinsically linked to its molecular arrangement in the solid state. Substituting the anthracene core at the 9,10-positions significantly alters the crystal packing. While 2,6-functionalized anthracenes typically adopt a herringbone packing motif, 9,10-disubstituted derivatives tend to form more overlapped, lamellar structures. mdpi.com This change in packing can lead to more effective intermolecular electronic coupling, which is beneficial for charge transport. mdpi.com

Research into novel 9,10-substituted anthracene molecules aims to build a comprehensive structure-property-mobility relationship. mdpi.com By synthesizing a series of derivatives and characterizing their optical, electrochemical, and thermal properties, alongside single-crystal X-ray diffraction analysis, researchers can correlate molecular structure with solid-state arrangement and, ultimately, charge carrier mobility in OTFTs. mdpi.com While specific mobility data for this compound is not detailed in the provided context, the general principles derived from studying similar 9,10-diaryl anthracenes suggest its potential as a p-type or n-type semiconductor, with the cyano groups potentially enhancing its electron-accepting character.

Photon Upconversion Systems

Photon upconversion via triplet-triplet annihilation (TTA-UC) is a process that converts lower-energy photons into higher-energy ones, with significant applications in solar energy harvesting, bioimaging, and photochemistry. rsc.orgcam.ac.uk This process typically involves a sensitizer (B1316253) molecule that absorbs low-energy light and an annihilator (or emitter) molecule that receives the energy and emits higher-energy light. ustc.edu.cn

9,10-disubstituted anthracenes are frequently employed as annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgresearchgate.net The substitution at the 9 and 10 positions is crucial for enhancing the emission yield compared to unsubstituted anthracene. rsc.org A study on various 9,10-substituted anthracenes, including the structurally similar 4-(10-phenylanthracene-9-yl)benzonitrile, demonstrated their successful use as annihilators in a TTA-UC system with a platinum octaethylporphyrin sensitizer. rsc.orgresearchgate.netrsc.org The upconversion quantum yields observed for these derivatives were found to slightly surpass that of the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). rsc.orgresearchgate.netrsc.org

The fundamental mechanism involves the sensitizer absorbing a photon, undergoing intersystem crossing to its triplet state, and then transferring this triplet energy to the anthracene-based annihilator. Two of these triplet-state annihilator molecules then collide in a process known as triplet-triplet annihilation, resulting in one annihilator molecule being promoted to an excited singlet state, which then decays by emitting a high-energy, upconverted photon. ustc.edu.cn The efficiency of this process is highly dependent on the photophysical properties of the annihilator, making the high fluorescence of compounds like this compound a key attribute for this application.

Other Emerging Applications (e.g., laser dyes, scintillators)

The strong fluorescence and photostability of certain anthracene derivatives make them suitable for other specialized optoelectronic applications.

Laser Dyes: Anthracene and its derivatives are known to be part of the family of organic dyes used in dye lasers. rsc.org Their high fluorescence quantum yields are a prerequisite for achieving population inversion and stimulated emission, which are necessary for laser action. The specific emission wavelength can be tuned by modifying the substituents on the anthracene core.

Structure Property Relationships and Molecular Design Principles

Influence of Substituents on Electronic and Photophysical Characteristics